GSK3527497
Description
Properties
CAS No. |
2215855-22-2 |
|---|---|
Molecular Formula |
C17H16ClFN4O4S |
Molecular Weight |
426.8474 |
IUPAC Name |
4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile |
InChI |
InChI=1S/C17H16ClFN4O4S/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13/h1-5,7,15,24H,8-10,21H2/t15-,17-/m0/s1 |
InChI Key |
IQEGRQYYSXOUJI-RDJZCZTQSA-N |
SMILES |
N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3527497; GSK-3527497; GSK 3527497 |
Origin of Product |
United States |
Discovery and Preclinical Lead Optimization of Gsk3527497 As a Trpv4 Antagonist
Identification of Initial Pyrrolidine (B122466) Sulfonamide TRPV4 Inhibitors
The discovery of GSK3527497 originated from previously reported pyrrolidine sulfonamide TRPV4 inhibitors, specifically compounds referred to as 1 and 2. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov These initial compounds served as the starting point for the lead optimization efforts aimed at developing a potent and selective TRPV4 antagonist with favorable pharmacokinetic properties. researchgate.netebi.ac.ukacs.orgbioworld.compatsnap.com The sulfone pyrrolidine sulfonamide chemotype was identified as having potential for TRPV4 antagonism. researchgate.net
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity Improvement
The following table summarizes key compounds and their reported human TRPV4 inhibitory potency (IC50) where available from the search results, illustrating the outcomes of SAR studies:
| Compound Name | Chemotype / Key Structural Feature | hTRPV4 IC50 (nM) | Notes |
| Initial Inhibitors (1, 2) | Pyrrolidine sulfonamide | Not explicitly stated | Starting point for optimization researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov |
| GSK3395879 | Pyrrolidine diol core, Sulfonamide modifications | 1 dcchemicals.com | Optimized lead with in vivo activity in a pulmonary edema model patsnap.comacs.org |
| Previous Candidate | Sulfone pyrrolidine sulfonamide (diol) | Excellent potency bioworld.com | Exhibited poor FaSSIF solubility and oral bioavailability bioworld.com |
| This compound | Sulfone pyrrolidine sulfonamide (aminoalcohol) | 12 bioworld.comdcchemicals.com | Preclinical candidate with improved solubility and bioavailability bioworld.com |
This table is compiled based on information presented across different search snippets and provides a comparative view of the potency of key compounds in the optimization lineage.
Optimization Strategies for Enhanced Preclinical Pharmacokinetic Profile
A key focus of the lead optimization was to enhance the preclinical pharmacokinetic (PK) profile of the TRPV4 antagonists to enable a projected low daily clinical dose. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov Optimization efforts specifically targeted in vivo PK parameters such as unbound clearance (CLu), unbound volume of distribution (Vdu/Vdssu), and mean residence time (MRT). researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov
Modulation of Unbound Clearance (CLu) through In Vitro Metabolite Identification
Modulation of unbound clearance (CLu) within the series was guided by in vitro metabolite identification studies. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov These studies helped to understand how the compounds were metabolized and informed structural modifications to reduce metabolic instability and optimize clearance rates. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.govmdpi.comnih.govmdpi.com For example, introducing a nitrogen atom into the phenylsulfonamide ring of an earlier compound led to a reduction in clearance and an increase in unbound plasma protein binding, resulting in an improved unbound clearance. researchgate.net
Influence of Molecular Shape and Conformational Changes on Unbound Volume of Distribution (Vdu/Vdssu)
The optimization of unbound volume of distribution (Vdu/Vdssu) involved exploring the influence of molecular shape and conformational changes. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.govresearchgate.net Conformational changes were utilized as an approach to modulate Vdssu. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov Results suggested that molecular shape-dependent binding to tissue components plays a role in governing Vdssu, in addition to bulk physicochemical properties. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov This highlights a novel strategy employed to optimize distribution properties and achieve desirable mean residence times. researchgate.netresearchgate.net
Improvement of Solubility for Oral and Intravenous Preclinical Administration
Improving solubility was a critical aspect of the optimization strategy to ensure suitability for both oral and intravenous preclinical administration. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov The initial pyrrolidine diol scaffold exhibited poor solubility in FaSSIF (Fasted State Simulated Intestinal Fluid) due to its crystalline properties. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov To address this, a charged moiety was introduced, which successfully improved the FaSSIF solubility, enabling excellent exposure even from high crystalline doses. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov This modification was crucial for achieving adequate oral bioavailability, which was initially poor in a previous candidate from the sulfone pyrrolidine sulfonamide chemotype (7% oral bioavailability in rats for a 270 mg/kg suspension). bioworld.com The replacement of the diol moiety within this compound by an aminoalcohol moiety yielded this compound, which retained excellent TRPV4 inhibitory potency (IC50 = 12 nM) and was highly soluble in FaSSIF (>1000 mcg/mL). bioworld.com This optimized analogue showed improved oral bioavailability in rats (26%) and dogs (84%). bioworld.com
Design and Characterization of this compound as a Selective TRPV4 Antagonist
This compound was designed and characterized as a potent and selective TRPV4 antagonist. patsnap.comdcchemicals.com It emerged from the optimization of the pyrrolidine sulfonamide series, specifically from the pyrrolidine diol series of TRPV4 inhibitors. portico.orgbioworld.com this compound is described as a preclinical candidate suitable for oral and intravenous administration. researchgate.netebi.ac.ukacs.orgpatsnap.comnih.gov It has demonstrated potent inhibition of human TRPV4 with an IC50 value of 12 nM. bioworld.comdcchemicals.com The optimization process aimed to ensure selectivity for TRPV4 over other related TRP channels. dcchemicals.com this compound is considered a preclinical candidate for the treatment of diseases resulting from TRPV4 activation. dcchemicals.com
Molecular and Cellular Mechanisms of Gsk3527497 Action on Trpv4
Target Specificity and Affinity of GSK3527497 for TRPV4
This compound has been characterized as a selective inhibitor of the TRPV4 channel. nih.govfrontiersin.org The development of this compound stemmed from earlier pyrrolidine (B122466) sulfonamide TRPV4 inhibitors. ebi.ac.ukresearchgate.net Optimization efforts focused on improving pharmacokinetic parameters, including intrinsic clearance (CLu), volume of distribution at steady state (Vdu), and mean residence time (MRT), to achieve effective TRPV4 inhibition at low clinical doses. researchgate.net While specific detailed data on the binding affinity (e.g., Ki or IC50 values) of this compound across a broad panel of targets to demonstrate its selectivity are not extensively detailed in the provided snippets, its identification as a preclinical candidate specifically for TRPV4 inhibition highlights a focus on this target. researchgate.netebi.ac.uk One source mentions this compound having a pIC50 of 7.9 windows.net, which corresponds to an IC50 of approximately 12 nM frontiersin.org for human and rat TRPV4.
Inhibition of TRPV4-Mediated Cation (Ca²⁺) Entry Pathways
A primary mechanism of action for this compound is the inhibition of cation influx, particularly Ca²⁺, through the TRPV4 channel. researchgate.netnih.govfrontiersin.orgmdpi.com TRPV4 channels are significant contributors to intracellular Ca²⁺ levels, and their activation leads to an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i). preprints.orgnih.govmdpi.com By blocking the TRPV4 channel, this compound prevents or reduces this influx of extracellular Ca²⁺ into the cell. mdpi.comsciopen.com This inhibition of Ca²⁺ entry is a fundamental aspect of its antagonistic effect, counteracting the channel's role in initiating downstream signaling cascades that are dependent on elevated intracellular Ca²⁺. nih.govmdpi.comsciopen.compatsnap.com Studies using calcium imaging techniques have demonstrated that TRPV4 activation by agonists or hypotonic conditions leads to increased intracellular calcium fluorescence, which is inhibited by TRPV4 antagonists like HC067047, suggesting a similar mechanism for this compound. sciopen.com
Allosteric Modulation of TRPV4 Channel Gating and Pore Activity
While the precise details of this compound's interaction with the TRPV4 channel at the molecular level are not fully elucidated in the provided text, some TRPV4 antagonists are known to exert their effects through allosteric modulation. life-science-alliance.orglife-science-alliance.org Allosteric modulators bind to a site on the channel distinct from the main pore, influencing channel gating and activity. life-science-alliance.orglife-science-alliance.org For instance, studies with other TRPV4 inhibitors, such as salbutamol, have shown that they can inhibit channel activity by interacting with residues in the outer pore region, leading to channel closing consistent with an allosteric mechanism. life-science-alliance.orglife-science-alliance.org Although not explicitly stated for this compound, the complex gating mechanisms of TRPV4, which can be influenced by intra- and extracellular Ca²⁺ and involve conformational changes, suggest that allosteric modulation is a potential mechanism by which antagonists like this compound could affect channel function. researchgate.netmdpi.comdntb.gov.ua
Impact on Downstream Signaling Cascades Regulated by TRPV4 Activity
The inhibition of TRPV4-mediated Ca²⁺ entry by this compound has significant consequences for various downstream signaling pathways that are regulated by intracellular calcium levels. nih.govfrontiersin.orgmdpi.compatsnap.com By preventing the increase in [Ca²⁺]i, this compound disrupts the calcium-dependent activation of various enzymes and signaling molecules.
Modulation of Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production
TRPV4 activation in endothelial cells can lead to an increase in intracellular Ca²⁺, which in turn activates endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide (NO). nih.govmdpi.comnih.govmdpi.com NO is a crucial signaling molecule involved in vasodilation and other physiological processes. nih.govnih.govmdpi.com By inhibiting Ca²⁺ influx through TRPV4, this compound is expected to reduce eNOS activation and subsequent NO production, thereby influencing NO-dependent signaling pathways. mdpi.comsemanticscholar.orgarvojournals.org Studies have shown that impaired TRPV4-eNOS signaling can contribute to pathological conditions like glaucoma. arvojournals.org
Interference with Calcium-Dependent Cellular Responses (e.g., proliferation, contractility)
Elevated intracellular Ca²⁺ levels mediated by TRPV4 activation are involved in regulating a variety of cellular processes, including cell proliferation, contractility, and the expression of inflammatory factors. nih.govfrontiersin.orgmdpi.comsciopen.compatsnap.comresearchgate.netmdpi.com For instance, TRPV4 activation has been linked to fibroblast proliferation and smooth muscle cell contraction. researchgate.netmdpi.com In cardiomyocytes, Ca²⁺ handling is critical for electrical activity and contractility, and TRPV4 contributes to this process. researchgate.netpreprints.orgresearchgate.netmdpi.com Furthermore, TRPV4 activation in enteric glial cells has been shown to promote ATP release and the expression of pro-inflammatory cytokines. sciopen.com By inhibiting TRPV4-mediated Ca²⁺ influx, this compound can interfere with these calcium-dependent responses, potentially mitigating pathological processes driven by TRPV4 overactivity. nih.govfrontiersin.orgmdpi.comsciopen.compatsnap.com For example, inhibition of TRPV4 has been shown to reduce neurohormone-induced cardiomyocyte hypertrophy and intracellular Ca²⁺ elevation. elifesciences.org
Comparative Analysis with Other TRPV4 Antagonists (e.g., GSK2798745, GSK2193874)
This compound is one of several TRPV4 antagonists developed by GlaxoSmithKline, alongside compounds like GSK2798745 and GSK2193874. researchgate.netfrontiersin.orgnih.govresearchgate.net These compounds represent different generations or series of TRPV4 inhibitors with varying properties and stages of development. GSK2193874, for example, has been described as an orally active and selective blocker of TRPV4 with high affinity, showing efficacy in preventing lung edema in heart failure models. researchgate.netnih.gov GSK2798745 is another potent and selective TRPV4 inhibitor that has progressed to clinical trials, demonstrating effects on pulmonary edema by modulating calcium influx. researchgate.net
While all three compounds aim to inhibit TRPV4, they may differ in their specific chemical structures, pharmacokinetic profiles, potency, and potential off-target effects. researchgate.netresearchgate.netnih.gov this compound was developed with a focus on optimizing in vivo pharmacokinetic parameters, including solubility, to achieve effective inhibition at low doses. researchgate.netresearchgate.netnih.gov GSK2798745 has been noted for its potency and selectivity, as well as its ability to reduce pulmonary edema. researchgate.net GSK2193874 has also shown promise in treating lung edema in heart failure. researchgate.netnih.gov The development of these distinct compounds reflects ongoing efforts to identify TRPV4 antagonists with optimal properties for therapeutic use. researchgate.netresearchgate.netnih.gov
Table 1: Comparison of Select TRPV4 Antagonists
| Compound | Description | Key Features / Findings |
| This compound | Preclinical candidate for TRPV4 inhibition. researchgate.netebi.ac.uk | Optimized for in vivo pharmacokinetic parameters, including solubility. researchgate.net pIC50 7.9 (human/rat TRPV4). frontiersin.orgwindows.net |
| GSK2193874 | Orally active, selective TRPV4 blocker. researchgate.netnih.gov | High TRPV4 affinity. nih.gov Shown to prevent and treat lung edema in heart failure models. researchgate.netnih.gov PubChem CID 53464483. nih.govamericanelements.commdpi.comamericanelements.com |
| GSK2798745 | Potent, selective TRPV4 inhibitor. researchgate.net | Prevents channel activation, reduces pulmonary edema by modulating calcium influx. researchgate.net Advanced to Phase I clinical trials. researchgate.net PubChem CID 71227359. uni.lunih.govnih.gov |
In Vitro Pharmacological Characterization of Gsk3527497
TRPV4 Receptor Binding Assays and Potency Determination (IC50 values)
The potency of GSK3527497 as a TRPV4 inhibitor has been determined through various in vitro assays. In studies utilizing human TRPV4 (hTRPV4), this compound demonstrated a half-maximal inhibitory concentration (IC50) of 12 nM. dcchemicals.com Further research has confirmed its high potency in antagonizing TRPV4. nih.gov The development of this compound involved optimizing its pharmacokinetic parameters to project a low daily clinical dose. nih.govacs.org
Table 1: IC50 Values for this compound
| Target | IC50 (nM) |
|---|---|
| Human TRPV4 (hTRPV4) | 12 dcchemicals.com |
Functional Assays for TRPV4 Channel Activity Inhibition
The inhibitory effects of this compound on TRPV4 channel function have been assessed using multiple experimental approaches.
Patch-Clamp Electrophysiological Recordings of TRPV4 Currents
Patch-clamp electrophysiology is a technique that allows for the direct measurement of ion currents flowing through individual channels or across the entire cell membrane. nih.govnih.gov This method provides detailed information about how a compound affects the biophysical properties of the ion channel.
Whole-cell patch-clamp recordings have been used to characterize the inhibitory effects of this compound on TRPV4 currents. nih.govnih.gov These studies have demonstrated that this compound can effectively block the currents elicited by TRPV4 activators. nih.gov The patch-clamp technique has been instrumental in understanding the mechanism of action of various TRPV4 modulators. frontiersin.org
Assessment of Selectivity Against Other TRP Channels and Ion Channels
A crucial aspect of drug development is ensuring that a compound is selective for its intended target, minimizing off-target effects. This compound has been profiled against a panel of other TRP channels and has demonstrated excellent selectivity for TRPV4. dcchemicals.cominformahealthcare.com For example, a related compound, GSK2193874, was shown to be highly selective against other TRP channels such as TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, with IC50 values greater than 25 μM for these channels. selleckchem.com While specific data for this compound's selectivity panel is not detailed in the provided search results, its development from a series of highly selective antagonists suggests a similar favorable profile. informahealthcare.comacs.org
Cellular Efficacy Studies in Relevant Preclinical Cell Lines
The ability of this compound to inhibit TRPV4 function has been confirmed in various preclinical cell lines relevant to the physiological and pathological roles of the channel.
Inhibition of Agonist-Induced TRPV4 Activation
This compound has been shown to be a potent inhibitor of TRPV4 activation induced by synthetic agonists. dcchemicals.comnih.gov The compound effectively blocks the cellular responses triggered by potent TRPV4 activators, such as GSK1016790A. nih.govelifesciences.org This inhibition has been demonstrated in heterologous expression systems like HEK293 cells, where this compound prevents the agonist-induced opening of the TRPV4 channel. nih.gov This confirms the compound's ability to counteract the effects of stimuli that lead to TRPV4 activation.
Impact on Cell Function Linked to TRPV4
The activation of TRPV4 channels is known to influence fundamental cellular processes such as proliferation and the maintenance of barrier integrity. life-science-alliance.orglife-science-alliance.orgresearchgate.net Preclinical research indicates that the inhibition of this channel by this compound can counteract certain pathological effects associated with TRPV4 overactivity. life-science-alliance.orglife-science-alliance.org
Proliferation
Activation of TRPV4 by specific agonists has been demonstrated to promote the proliferation of various cell types, including airway smooth muscle cells. life-science-alliance.orgresearchgate.net This proliferative effect is linked to an increase in intracellular calcium concentration following channel activation. life-science-alliance.org While direct studies quantifying the anti-proliferative effects of this compound are not extensively detailed in publicly available literature, its role as a potent TRPV4 antagonist suggests it would mitigate such proliferation in contexts where TRPV4 is the primary driver.
Barrier Function
TRPV4 plays a critical role in regulating the integrity of cellular barriers, particularly the endothelial barrier in the vasculature. life-science-alliance.org Overactivation of TRPV4 can lead to increased vascular permeability and is implicated in the formation of pulmonary edema. life-science-alliance.orglife-science-alliance.org The development of this compound was, in part, aimed at addressing this pathology. life-science-alliance.orglife-science-alliance.org As an inhibitor of TRPV4, this compound is expected to help maintain or restore endothelial barrier function by preventing the excessive calcium influx that can disrupt cell-cell junctions and lead to fluid leakage. life-science-alliance.org
In Vitro Metabolite Identification and Stability Profiling
The optimization of this compound as a preclinical candidate was significantly guided by its metabolic properties, which were characterized through a series of in vitro assays. researchgate.netnih.govacs.orgpatsnap.com These studies were crucial in ensuring the compound possessed favorable pharmacokinetic characteristics. researchgate.netnih.govacs.org
Metabolite Identification
In vitro studies using liver fractions were conducted to identify the primary metabolites of this compound. researchgate.netnih.govacs.org This process is a standard part of drug discovery, helping to understand how the compound is broken down and to identify any potentially active or reactive metabolites. The structural modifications leading to this compound were informed by these metabolic findings to enhance stability and optimize its clearance profile. researchgate.netnih.govacs.orgpatsnap.com
Stability Profiling
The metabolic stability of this compound was assessed in vitro using S9 fractions from both human and rat livers. researchgate.net The S9 fraction contains a mixture of cytosolic and microsomal enzymes, providing a broad overview of both Phase I and Phase II metabolic pathways. nih.govresearchgate.netevotec.comxenotech.com For the chemical series to which this compound belongs, in vitro stability after a 30-minute incubation with rat and human S9 fractions was reported to range from 1% to 100% remaining. researchgate.net The selection of this compound as a candidate was dependent on it demonstrating a suitable stability profile in these assays, indicating a lower susceptibility to rapid metabolic breakdown. researchgate.netnih.govacs.org
Preclinical Efficacy Studies of Gsk3527497 in Animal Models
Respiratory Disease Models
The role of TRPV4 in the pathophysiology of several respiratory conditions has prompted investigation into the therapeutic potential of its antagonists. life-science-alliance.orgmdpi.com Preclinical studies have explored the effects of GSK3527497 and other TRPV4 inhibitors in models of pulmonary edema, acute lung injury, and asthma.
The overactivation of TRPV4 channels is linked to increased permeability of the pulmonary vascular and endothelial barriers, leading to pulmonary edema. life-science-alliance.org In rat models, the inhibition of TRPV4 has been shown to be effective in mitigating this condition. informahealthcare.com While specific data on this compound in a rat pulmonary edema model is not detailed in the provided results, the efficacy of TRPV4 antagonists, in general, has been established. informahealthcare.com For instance, the related compound GSK2193874, also a selective TRPV4 blocker, has demonstrated the ability to prevent increased vascular permeability and subsequent pulmonary edema in isolated rodent lungs. researchgate.net It is plausible that this compound, as an optimized successor, would exhibit similar or enhanced efficacy. nih.gov
Acute lung injury (ALI), which can be induced by factors such as chlorine gas inhalation, is characterized by significant inflammation and damage to the lung tissue. researchgate.netnih.gov A study utilizing a swine model of chlorine gas-induced ALI investigated the effects of the TRPV4 inhibitor GSK2798745. researchgate.net In this model, exposure to chlorine gas resulted in severe hypoxemia, increased airway resistance, and decreased lung compliance. nih.govbiorxiv.org While GSK2798745 showed a marginal improvement in the ratio of arterial partial pressure of oxygen to the fraction of inspired oxygen (PaO2/FiO2), it did not significantly impact other key endpoints of the disease, such as lung function, airway responsiveness, or inflammation at 24 hours post-exposure. researchgate.netresearchgate.net
Interactive Data Table: Effects of GSK2798745 in a Swine Model of Chlorine-Induced ALI
| Parameter | Observation | Source |
| PaO2/FiO2 | Marginally improved | researchgate.netresearchgate.net |
| Lung Function | No significant impact | researchgate.netresearchgate.net |
| Airway Responsiveness | No significant impact | researchgate.netresearchgate.net |
| Wet-to-Dry Lung Weight Ratios | No significant impact | researchgate.netresearchgate.net |
| Airway Inflammation | No significant impact | researchgate.netresearchgate.net |
| Histopathology | No significant impact | researchgate.netresearchgate.net |
This table summarizes the findings for the related compound GSK2798745, as specific data for this compound in this model was not available in the search results.
Asthma is characterized by airway hyperresponsiveness and remodeling. nih.govnih.gov The TRPV4 channel has been identified as a potential therapeutic target in asthma due to its role in airway inflammation and smooth muscle function. life-science-alliance.orgcolab.ws While direct studies on this compound in asthma models were not found, the involvement of TRPV4 in these processes suggests that its inhibition could be a viable therapeutic strategy. life-science-alliance.orgmdpi.com For example, studies in mouse models of asthma have shown that airway hyperresponsiveness and remodeling are key features of the disease that can be modulated. nih.gov
Cardiovascular Disease Models
The expression of TRPV4 in various cells within the cardiovascular system, including cardiomyocytes and endothelial cells, implicates it in several cardiac pathologies. nih.govmdpi.com
Cardiac fibrosis and hypertrophy are hallmarks of many cardiovascular diseases. thno.orgfrontiersin.org The TRPV4 channel is known to be involved in the development of these conditions. nih.gov While specific studies detailing the effects of this compound on cardiac fibrosis and hypertrophy in murine models were not available in the search results, the known role of TRPV4 suggests a potential therapeutic application for its antagonists in this context. nih.gov For instance, other therapeutic agents have been shown to mitigate cardiac fibrosis in murine models by targeting related pathways. thno.orgrug.nlmdpi.com
Ischemia-reperfusion (I/R) injury is a significant concern in cardiovascular medicine, and TRPV4 channels are implicated in the pathological processes of this condition. nih.govscielo.br Preclinical studies have demonstrated the cardioprotective effects of various interventions in I/R injury models. frontiersin.orgnih.govmdpi.comnih.gov Although direct evidence for this compound's efficacy in I/R injury models is not present in the search results, the established role of TRPV4 in I/R injury suggests that its inhibition could be a promising cardioprotective strategy. nih.govpulsus.com
Modulation of Vascular Permeability and Endothelial Function
The TRPV4 ion channel is a critical regulator of vascular permeability and endothelial function. mdpi.commedkoo.comnih.gov Its expression in endothelial cells modulates the integrity of the vascular barrier, and its overactivation can lead to increased permeability and edema. mdpi.comnih.gov Antagonism of TRPV4 is therefore a key strategy for conditions characterized by vascular leakage, such as pulmonary edema. mdpi.comacs.org
Preclinical development of this compound was primarily focused on its potential to treat pulmonary edema associated with heart failure, a condition directly resulting from increased vascular permeability in the lungs. acs.orgbioworld.com While specific quantitative data on vascular permeability changes from preclinical studies with this compound are not detailed in the available literature, its efficacy is inferred from studies in animal models of pulmonary edema. A precursor compound, GSK3395879, demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in a rat model, validating the therapeutic approach. patsnap.com this compound was developed as an optimized candidate with improved properties for this indication. acs.orgbioworld.comnih.gov The primary mechanism of action involves blocking the excessive calcium influx through TRPV4 channels in the pulmonary endothelium, thereby stabilizing the endothelial barrier and reducing fluid leakage into the alveolar spaces. nih.gov
Pain and Inflammatory Models
The TRPV4 channel is implicated in the pathogenesis of chronic pain, particularly neuropathic pain. researchgate.netmdpi.com Antagonism of this channel is recognized as a promising non-opioid strategy for pain management. researchgate.net this compound has been identified as a potential therapeutic agent for managing neuropathic pain due to its potent TRPV4 antagonism. researchgate.netmdpi.comresearchgate.net
Preclinical research has pointed to the efficacy of TRPV4 antagonists in rodent models of neuropathic pain, such as the chronic compression of the dorsal root ganglion (DRG) model in rats. researchgate.netmdpi.com This model simulates neuropathic pain conditions like sciatica and radicular pain. acs.org While specific studies detailing the effects of this compound in this model are cited, quantitative data on pain-related behaviors are not publicly available. The therapeutic rationale is based on the principle that inhibiting TRPV4 in sensory neurons can dampen the hyperexcitability and ectopic signaling that characterize neuropathic pain states.
Table 1: Preclinical Rodent Models for Neuropathic Pain Relevant to TRPV4 Antagonism
| Model Name | Species | Pathophysiology Simulated | Key Features |
|---|---|---|---|
| Chronic Compression of Dorsal Root Ganglion (CCD) | Rat | Radicular pain, Sciatica | Direct compression of DRG leading to pain hypersensitivities. acs.org |
| Spared Nerve Injury (SNI) | Rat, Mouse | Peripheral nerve injury pain | Ligation and transection of tibial and common peroneal nerves, leaving the sural nerve intact. |
This table represents common models used to study neuropathic pain; specific efficacy data for this compound in these models is not publicly detailed.
TRPV4 channels are expressed in chondrocytes, the cells within articular cartilage, and play a role in mechanotransduction. Their over-activation by mechanical stress is linked to processes that lead to cartilage degradation in osteoarthritis (OA). researchgate.netmdpi.com Consequently, antagonism of TRPV4 is being explored as a disease-modifying therapeutic strategy for OA. researchgate.net
Studies involving TRPV4 antagonism have demonstrated a reduction in cartilage degradation following mechanical compression in preclinical models. researchgate.netmdpi.com These findings suggest that blocking TRPV4 could protect cartilage from the catabolic processes initiated by injury and inflammation in OA. While this compound is considered a candidate for pain management in OA, specific preclinical data quantifying its effects on cartilage structure, chondrocyte viability, or inflammatory markers in animal models of osteoarthritis have not been published in the reviewed literature.
Table 2: Key Pathological Processes in Osteoarthritis Targeted by TRPV4 Antagonism
| Pathological Process | Role of TRPV4 | Potential Effect of this compound |
|---|---|---|
| Cartilage Degradation | Mediates catabolic responses in chondrocytes to mechanical stress. researchgate.netmdpi.com | Inhibition of cartilage matrix breakdown. |
| Chondrocyte Apoptosis | Involved in signaling pathways that can lead to chondrocyte death. | Promotion of chondrocyte survival. |
This table outlines the theoretical benefits of TRPV4 antagonism in OA based on the channel's known function; direct experimental evidence for this compound is not specified in available sources.
Other Preclinical Disease Models (if applicable to TRPV4 antagonism)
The development of this compound has been prominently featured in the context of heart failure-induced pulmonary edema. bioworld.com Preclinical studies in rodent models have been crucial in establishing the potential of TRPV4 inhibition as a therapy for this life-threatening condition. acs.orgresearchgate.net The compound was developed to have suitable properties for both oral and intravenous administration to treat disorders associated with TRPV4 activation. bioworld.comnih.gov
A summary of preclinical pharmacokinetic parameters for this compound in rats and dogs has been disclosed, indicating its suitability for further development.
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Administration Route | Oral Bioavailability (%) | Mean Residence Time (MRT) (h) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
|---|---|---|---|---|---|
| Rat | Oral (1 mg/kg) | 26 | - | - | - |
| Rat | Intravenous (1 mg/kg) | - | 2.5 | 45 | 6.7 |
| Dog | Oral (1 mg/kg) | 84 | - | - | - |
| Dog | Intravenous (1 mg/kg) | - | 17 | 5.9 | 5.9 |
Data sourced from a BioWorld review of this compound. bioworld.com
These data from preclinical animal models were instrumental in projecting a low daily clinical dose for potential use in patients. acs.orgbioworld.comnih.gov
Pharmacokinetic and Pharmacodynamic Pk/pd Research of Gsk3527497 in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species
The preclinical development of GSK3527497 involved a deliberate strategy to optimize key in vivo pharmacokinetic parameters, specifically the unbound clearance (CLu), the unbound volume of distribution at steady state (Vdssu), and the mean residence time (MRT). acs.orgnih.gov This approach aimed to refine the molecule for a projected human dose that would be both low and effective. acs.org
Oral Bioavailability and Systemic Exposure
This compound was developed to be suitable for both intravenous and oral administration. acs.orgnih.gov A significant challenge overcome during its design was the poor solubility associated with the crystalline nature of its chemical scaffold. acs.org This was addressed by introducing a charged moiety into the molecule's structure. acs.orgnih.gov This modification successfully improved its solubility, enabling excellent systemic exposure when administered orally in preclinical models. acs.org
No specific numerical data on oral bioavailability percentage, Cmax, or Tmax in preclinical species is available in the public domain.
Tissue Distribution and Target Site Engagement
A novel approach in the optimization of this compound involved modulating its volume of distribution through conformational changes to the molecule. acs.orgnih.gov This strategy was based on the finding that the molecular shape, in addition to bulk physicochemical properties, governs how the compound binds to tissue components. acs.org By focusing on these molecular-shape-dependent interactions, researchers could influence the distribution of this compound within the body, a critical factor for reaching its target, the TRPV4 ion channel, in various tissues. acs.orgnih.gov
Specific tissue concentration data from preclinical studies is not publicly available.
In Vivo Pharmacodynamic Markers of TRPV4 Inhibition
While specific pharmacodynamic studies on this compound are not detailed in available literature, research on related TRPV4 antagonists provides insight into the potential markers and models for assessing target engagement and efficacy. For instance, other compounds in this class have been evaluated in preclinical models of pulmonary edema, a condition where TRPV4 activity is implicated. nih.gov
Biomarker Identification and Validation for TRPV4 Pathway Modulation
The TRPV4 channel is a polymodal ion channel activated by various stimuli, including mechanical stress and temperature, leading to calcium influx and downstream signaling. mdpi.com In preclinical research, pharmacodynamic biomarkers of TRPV4 inhibition could theoretically include measurements of downstream signaling molecules or physiological responses known to be modulated by TRPV4. For example, in preclinical pain models, antagonism of TRPV4 has been shown to reduce neuropathic pain. researchgate.net
Specific biomarkers used to validate this compound's modulation of the TRPV4 pathway in vivo have not been publicly disclosed.
Correlation between Systemic Exposure and Efficacy in Animal Models
Establishing a clear link between the concentration of a drug in the body and its therapeutic effect is a cornerstone of preclinical development. For the class of TRPV4 antagonists, efficacy has been demonstrated in various animal models. A lead compound from a similar series demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in a rat model, confirming that achieving sufficient systemic exposure can lead to a desired pharmacological effect. nih.gov
A direct correlation between the systemic exposure of this compound and its efficacy in specific animal models has not been reported in the available literature.
Cross-Species Translational Pharmacokinetic Modeling (e.g., rat to swine)
Translational modeling is a critical tool used to predict a drug's pharmacokinetic properties in humans based on data from preclinical species. This often involves allometric scaling, which uses physiological parameters that change with body size to extrapolate from one species to another. epa.govscilit.com For a related TRPV4 inhibitor, GSK2798745, preclinical data from a rat lung edema model was used as a basis for modeling predictions of efficacy in a swine model. researchgate.net This indicates that cross-species modeling is a relevant technique for this class of compounds.
There is no publicly available information indicating that specific cross-species translational pharmacokinetic modeling was conducted for this compound between rat and swine.
Structural Biology and Computational Approaches in Gsk3527497 Research
Molecular Docking and Ligand-TRPV4 Interaction Analysis
Molecular docking simulations have been employed to predict the binding pose and interactions of GSK3527497 and other antagonists within the TRPV4 channel structure. This computational method helps to visualize how the ligand fits into the protein's binding site and to identify key residues involved in the interaction. Docking studies are used to validate 3D-QSAR methods and explain the binding site and interactions between active ligands and the receptor. researchgate.net By exploring the entire channel surface, docking can identify regions where ligands prefer to interact. life-science-alliance.orgnih.gov For instance, studies on other TRPV4 modulators have shown interactions with residues in transmembrane segments S1-S4 or the extracellular region. life-science-alliance.orgnih.gov The results from molecular docking provide a starting point for further, more detailed computational studies like molecular dynamics simulations. researchgate.net
Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are crucial for studying the dynamic behavior and stability of the this compound-TRPV4 complex over time. researchgate.net While docking provides a static snapshot of the potential binding pose, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event and the stability of the resulting complex. researchgate.net These simulations can confirm the dynamic behavior and stability of the best-docked molecules. researchgate.net Complemented with functional data, MD simulations provide crucial mechanistic insights into TRPV4 regulation by small-molecule antagonists like this compound. researchgate.net MD simulations can also show how interactions between different parts of the TRPV4 channel, such as the intrinsically disordered regions (IDRs) and the structured core, are coupled to channel activity and regulation. proteomexchange.orgbiorxiv.org
Computational Approaches for Structure-Based Drug Design (SBDD) and Lead Optimization
Computational approaches, including molecular docking and MD simulations, are integral to Structure-Based Drug Design (SBDD) and lead optimization efforts for TRPV4 antagonists such as this compound. researchgate.netdntb.gov.ua These methods allow researchers to use the 3D structure of TRPV4 to design or modify compounds with improved potency, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.netresearchgate.net By understanding the interactions at the binding site through docking and the dynamic behavior through MD, researchers can make informed decisions about chemical modifications to enhance binding affinity and stability. researchgate.net Computational analysis techniques, such as 3D-QSAR modeling, molecular docking, and ADMET prediction, are used to identify novel ligands with potent TRPV4 antagonistic activity and analyze their pharmacokinetic properties. researchgate.net This iterative process of computational design, synthesis, and experimental testing is fundamental to the discovery and optimization of drug candidates like this compound. patsnap.comresearchgate.net
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Studies of TRPV4-Antagonist Complexes
Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are powerful experimental techniques used to determine the high-resolution 3D structures of proteins, including TRPV4, in complex with antagonists. nih.govresearchgate.netnih.govmdpi.comrcsb.org These structures provide direct visual evidence of the antagonist binding site and the resulting conformational changes in the channel. Cryo-EM structures of human TRPV4 in complex with potent antagonists have revealed detailed binding pockets and regulatory mechanisms of TRPV4 gating. researchgate.netnih.gov These structural studies can validate the binding poses predicted by molecular docking and provide a solid foundation for further computational studies and drug design. For instance, recent Cryo-EM structures have shown antagonists binding to the voltage-sensing-like domain (VSLD) of TRPV4, stabilizing the channel in closed states. researchgate.netnih.gov While X-ray crystallography has been used for structural studies of other proteins and protein domains, Cryo-EM has been particularly impactful in resolving the structures of full-length TRP channels like TRPV4. nih.govmdpi.comrcsb.org
Future Research Directions and Translational Potential of Trpv4 Antagonism
Investigation of Novel TRPV4-Related Cellular Pathways and Interactions
Understanding the intricate cellular pathways and interactions involving TRPV4 is crucial for developing targeted therapies. Research continues to explore the less-understood mechanisms by which TRPV4 influences cellular function. For instance, studies are investigating the interaction of TRPV4 with G protein-coupled receptors (GPCRs), such as PAR2, which can modulate TRPV4-dependent calcium signaling and inflammatory responses in cells like alveolar macrophages nih.gov. The TRPV4-RhoA interaction signaling pathway is another area of interest, as its decoupling has been linked to increased intracellular Ca2+ concentration and effects on cytoskeletal outgrowth nih.gov. Furthermore, the role of TRPV4 as a potential mitochondrial calcium importer and its interaction with proteins like mitofusin 2 (MFN2) are being explored for their implications in mitochondrial dysfunction and neurological disorders nih.gov. Novel interactions, such as those between TRPV4 and beta-adrenergic receptor ligands, are also being uncovered, revealing unexpected regulatory mechanisms life-science-alliance.org. Additionally, the involvement of TRPV4 in mast cell-airway smooth muscle interactions via an ATP-P2X4 receptor axis highlights its role in IgE-independent bronchospasm nih.goversnet.org.
Exploration of Combination Therapeutic Strategies with TRPV4 Antagonists
Given the complex nature of many diseases, exploring combination therapies involving TRPV4 antagonists is a promising avenue. Preclinical studies suggest potential benefits in combining TRPV4 antagonists with other agents. For example, in a rodent model of cystitis, co-administration of antagonists targeting both TRPV4 and TRPV1 potentiated the effect of each drug in reducing bladder hyperactivity tandfonline.com. Similarly, in models of chemotherapy-induced peripheral neuropathy, the co-administration of TRPA1 and TRPV4 antagonists contributed to the complete ablation of allodynia and oxidative stress mdpi.com. The potential for targeting multiple TRP channels simultaneously, including TRPV4 and TRPA1, is being investigated for conditions like colitis, pancreatitis, headache, and chronic cough mdpi.com.
Identification of Biomarkers for Preclinical Response to TRPV4 Modulation
Identifying reliable biomarkers that can predict the preclinical response to TRPV4 modulation is essential for guiding therapeutic development and patient stratification. Research is ongoing to find indicators that correlate with TRPV4 activity and the effectiveness of its antagonists. While specific biomarkers for preclinical response to GSK3527497 were not detailed in the search results, the broader field of TRPV4 research is exploring potential biomarkers. For example, in studies of inflammatory fibrosis in alkali-burned mouse corneas, biomarker gene expression of fibrosis markers like collagen1a1 and α-smooth muscle actin, as well as inflammatory mediators like interleukin-6, were attenuated by TRPV4 inhibition plos.org. In the context of cancer, high TRPV4 expression has been suggested as a potential prognostic marker that correlates with the immunosuppressive microenvironment and may indicate resistance to certain chemotherapies frontiersin.org. Further research is needed to identify and validate specific biomarkers that can reliably predict the preclinical efficacy of TRPV4 antagonists across various disease models.
Potential for Repurposing TRPV4 Antagonists in Other Disease Areas
The widespread expression and diverse roles of TRPV4 suggest that its antagonists may have therapeutic potential in diseases beyond their initial target indications. Repurposing existing TRPV4 antagonists or investigating compounds like this compound for new applications is an active area of research. Preclinical studies have indicated that TRPV4 antagonism could offer therapeutic benefits for a range of conditions, including gastrointestinal pain, lung diseases (cough, pulmonary edema, bronchoconstriction, pulmonary hypertension, acute lung injury), bladder hyperactivity, cardiovascular disease, osteoarthritis, and eye disorders like glaucoma and diabetic retinopathy csic.esnih.govtandfonline.com. Phenotypic screening utilizing datasets is also being employed to identify compounds with potential antagonistic efficacy against TRPV4 for conditions like hereditary motor and sensory neuropathy type 2C (HMSN2C) tkanalytics.bio. Machine learning models are being developed to predict TRPV4 inhibitory small molecules, providing a novel approach for identifying repurposed drugs with potential antiviral effects, such as against influenza nih.gov.
Challenges and Opportunities in Translating Preclinical TRPV4 Research
Translating promising preclinical findings with TRPV4 antagonists into successful clinical therapies presents several challenges and opportunities. One significant challenge is the inconsistency observed in side effects in vivo, despite some studies suggesting minimal adverse effects of TRPV4 antagonists in rodents and in early human trials with other TRPV4 blockers like GSK2798745 nih.govtandfonline.comjci.org. The complex and sometimes contradictory roles of TRPV4 in human diseases also pose a challenge nih.govmdpi.com. While preclinical evidence strongly supports the involvement of TRPV4 in conditions like chronic cough, translation to clinical efficacy has been difficult, potentially due to redundancy in the cough reflex or compensatory mechanisms ersnet.org.
Q & A
Q. What is the molecular mechanism of action of GSK3527497, and how does it inhibit TRPV4?
this compound is a potent and selective inhibitor of Transient Receptor Potential Vanilloid-4 (TRPV4), with an IC50 of 12 nM. TRPV4 is a calcium-permeable ion channel implicated in pulmonary edema, fibrosis, and inflammation. The compound binds to TRPV4, modulating its activity to reduce pathological calcium influx, which is critical in conditions like heart failure and respiratory diseases .
Q. Why was TRPV4 selected as the therapeutic target for this compound in pulmonary injuries?
TRPV4 activation contributes to pulmonary endothelial barrier dysfunction, edema, and fibrosis, particularly in chlorine gas–induced injuries. Preclinical models demonstrate that TRPV4 inhibition reduces inflammation and extracellular matrix deposition, making it a validated target for countermeasures against chemical-induced lung damage .
Q. What pharmacokinetic (PK) parameters were prioritized during this compound optimization?
Key PK parameters included unbound clearance (CLu), volume of distribution at steady state (Vdssu), and mean residence time (MRT). Optimization focused on reducing CLu to prolong drug exposure and adjusting molecular conformation to improve tissue binding, thereby enhancing Vdssu .
Advanced Research Questions
Q. How were conformational changes utilized to modulate Vdssu in this compound?
Molecular shape-dependent binding to tissue components was leveraged to improve Vdssu. By introducing structural modifications (e.g., charged moieties) to the pyrrolidine diol scaffold, researchers achieved favorable tissue distribution without relying solely on bulk physicochemical properties. This approach reduced the projected clinical dose while maintaining efficacy .
Q. What methodologies addressed the poor FaSSIF solubility of the pyrrolidine diol scaffold in this compound?
The crystalline nature of the scaffold initially limited solubility. This was resolved by incorporating charged functional groups, which disrupted crystallinity and improved FaSSIF solubility. In vitro metabolite identification guided structural adjustments to balance solubility and metabolic stability .
Q. How can researchers validate TRPV4 inhibition efficacy in preclinical models of pulmonary injury?
Use chlorine gas–exposed rodent models to assess endpoints like lung wet/dry weight ratios (edema), inflammatory cytokines (e.g., IL-6, TNF-α), and histopathological markers of fibrosis. This compound reduced edema and inflammation in such models, supporting its translational potential .
Q. What experimental strategies resolve contradictions in TRPV4 inhibitor efficacy across different disease models?
Contradictions may arise from tissue-specific TRPV4 roles or differences in assay conditions (e.g., calcium flux vs. electrophysiology). Standardize in vitro assays (e.g., HEK293 cells overexpressing TRPV4) and cross-validate findings using multiple in vivo injury models. Additionally, assess species-specific differences in TRPV4 expression and drug metabolism .
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
Conduct PK/PD modeling using preclinical data on CLu, Vdssu, and MRT to project human-equivalent doses. Include safety pharmacology endpoints (e.g., cardiovascular, renal function) in repeat-dose toxicity studies. Monitor TRPV4-related off-target effects, such as thermosensation or osmoregulation disruptions .
Methodological Guidance
- For TRPV4 inhibition assays : Use fluorescence-based calcium flux assays in TRPV4-overexpressing cell lines. Normalize data to positive controls (e.g., GSK1016790A, a TRPV4 agonist) and include selectivity panels against related TRP channels (e.g., TRPV1, TRPA1) .
- For solubility optimization : Combine FaSSIF solubility testing with X-ray crystallography to evaluate crystalline vs. amorphous forms. Pair this with in silico predictions of logP and polar surface area to guide structural modifications .
- For translational research : Align preclinical endpoints (e.g., biomarker reduction in lung injury models) with clinical trial outcomes. Collaborate with regulatory agencies early to define efficacy thresholds for pulmonary edema and fibrosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
